molecular formula C9H16O3 B15167984 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 634589-57-4

1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane

Cat. No.: B15167984
CAS No.: 634589-57-4
M. Wt: 172.22 g/mol
InChI Key: DFJBKSLBWGUUNO-UHFFFAOYSA-N
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Description

1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is a chemical compound known for its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with other reagents to form the bicyclic acetal structure . The reaction conditions often require the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are usually carried out in solvents like dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain molecular sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

634589-57-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,5-diethyl-3,6,8-trioxabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16O3/c1-3-8-5-10-7-9(4-2,12-8)11-6-8/h3-7H2,1-2H3

InChI Key

DFJBKSLBWGUUNO-UHFFFAOYSA-N

Canonical SMILES

CCC12COCC(O1)(OC2)CC

Origin of Product

United States

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